molecular formula C10H13N5 B13191765 2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine

2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13191765
M. Wt: 203.24 g/mol
InChI Key: MDZVRWJPFLMNMI-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,3-d]pyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the condensation of cyclobutylamine with pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the reaction of 2-cyclobutyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly as a kinase inhibitor.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its unique cyclobutyl and hydrazinyl substituents, which contribute to its distinct biological activities and chemical reactivity. Its ability to act as a multi-targeted kinase inhibitor makes it a valuable compound in cancer research .

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

(2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C10H13N5/c11-15-10-7-4-5-12-9(7)13-8(14-10)6-2-1-3-6/h4-6H,1-3,11H2,(H2,12,13,14,15)

InChI Key

MDZVRWJPFLMNMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC3=C(C=CN3)C(=N2)NN

Origin of Product

United States

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